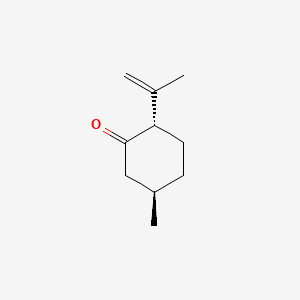

(-)-Isopulegone

Description

Properties

IUPAC Name |

(2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIANEGNSBUGDJ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318152 | |

| Record name | Isopulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid, minty-woody, mildly green odour | |

| Record name | Isopulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol and oils, miscible (in ethanol) | |

| Record name | Isopulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.925-0.932 | |

| Record name | Isopulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29606-79-9, 17882-43-8 | |

| Record name | Isopulegone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29606-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-methyl-2-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ6120987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Isopulegone can be synthesized through several methods. One common synthetic route involves the oxidation of (-)-isopulegol. This oxidation can be achieved using various oxidizing agents such as chromic acid, potassium permanganate, or hydrogen peroxide in the presence of a catalyst. The reaction typically requires controlled temperatures and specific pH conditions to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (-)-pulegone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction selectively reduces the double bond in (-)-pulegone, resulting in the formation of this compound.

Chemical Reactions Analysis

Reduction to Isopulegol

(-)-Isopulegone is rapidly reduced to (-)-isopulegol (a tertiary alcohol) via NADPH-dependent enzymes or chemical reductants like LiAlH₄. This reaction is stereospecific, preserving the menthol-like bicyclic structure .

-

Conditions :

-

Significance : Serves as a gateway to menthol biosynthesis and chiral synthons.

Oxidation to 9-Hydroxyisopulegone

Allylic oxidation at the C9 position yields 9-hydroxyisopulegone, a precursor to menthofuran. This reaction occurs via cytochrome P450-mediated oxidation in hepatic microsomes .

-

Key Data :

Condition Product Yield Byproducts Phenobarbital-induced rats 65% Menthofuran (5%) In vitro (pH 7.4, 37°C) 42% Isopulegone epoxide (8%) -

Mechanism : Radical-mediated hydroxylation followed by cyclization .

Isomerization to Pulegone

This compound undergoes acid- or base-catalyzed isomerization to (+)-pulegone, a thermodynamically favored α,β-unsaturated ketone .

-

Conditions :

-

Stereochemical Outcome :

Catalyst (R)-Pulegone Yield Byproducts Wild-type KSI 35% <1% trans-isopulegone KSI V88I/L99V/D103S 85% 10% trans-isopulegone

Cyclization to Menthofuran

9-Hydroxyisopulegone cyclizes to menthofuran, a hepatotoxic furanoterpenoid, under acidic or thermal conditions .

-

Optimized Conditions :

Parameter Effective Range Menthofuran Yield HCl concentration 5–9% (w/v) 94% (rt, 24 h) Temperature 110–115°C (1 mmHg) 98% (1 h) -

Industrial Application : Distillation at 1 mmHg pressure yields 90–98% pure menthofuran .

Epoxidation and Subsequent Transformations

(-)-Isopulegol-derived epoxides (e.g., isopulegol epoxide) oxidize to isopulegone epoxide, which cyclodehydrates to menthofuran .

Biocatalytic Cascade Reactions

This compound integrates into multi-enzyme pathways for menthol production:

Scientific Research Applications

Chemistry

(-)-Isopulegone serves as a valuable intermediate in organic synthesis. It is primarily used to synthesize:

- (-)-Menthone

- (-)-Menthol

These compounds are essential in the fragrance and flavor industry due to their minty aroma.

Biological Activities

Research indicates that this compound exhibits several biological properties:

- Antimicrobial Activity: Studies have shown effectiveness against various bacterial and fungal strains. For instance, essential oils containing high ratios of isopulegone demonstrated significant antibacterial properties in assays like MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) .

- Antioxidant Properties: It has been reported to scavenge free radicals and reduce oxidative stress markers, indicating potential health benefits .

- Insecticidal Properties: Investigations into its insecticidal effects have shown promise in pest management applications.

Medical Applications

The compound has been explored for its therapeutic potential:

- Anti-inflammatory Effects: Research suggests that this compound may inhibit certain inflammatory pathways, making it a candidate for anti-inflammatory drugs.

- Analgesic Properties: Its ability to modulate pain pathways could lead to developments in pain management therapies .

Toxicological Studies

Despite its beneficial applications, toxicological assessments are crucial:

- Hepatotoxicity Concerns: Compared to related compounds like pulegone, this compound has shown less hepatotoxicity. However, reactive metabolites may still pose risks at higher concentrations .

- Safety Assessment: The European Food Safety Authority (EFSA) has raised concerns regarding potential toxicity, necessitating further evaluation of its safety profile for consumption .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of essential oils rich in this compound against foodborne pathogens. Results showed significant inhibition of growth for strains like Escherichia coli and Staphylococcus aureus, suggesting its application in food preservation.

Case Study 2: Antioxidant Activity

In vitro studies demonstrated that this compound could effectively scavenge hydroxyl radicals and inhibit lipid peroxidation. This property indicates its potential use in developing antioxidant supplements or functional foods .

Mechanism of Action

The mechanism of action of (-)-isopulegone involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission.

Receptor Binding: The compound can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

Pathways: this compound may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pulegone

Structural and Functional Differences

- Chemical Structure: Pulegone (C₁₀H₁₆O) shares the same molecular formula as (-)-isopulegone but differs in stereochemistry. Pulegone has a double bond between C3 and C4, while this compound has a distinct cyclohexanone configuration .

- Occurrence : Both compounds co-occur in mint species (Mentha spp.), but their relative abundances vary. For example, in Mentha longifolia ecotypes, pulegone dominates (up to 44.75%), while this compound constitutes 7.28–8.07% .

- Metabolism: Pulegone is metabolized to menthofuran, a hepatotoxic compound, via cytochrome P450 enzymes. Conflicting studies exist on interconversion: Madyastha and Gaikwad (1998) identified this compound as a minor urinary metabolite of S-(-)-pulegone in rats, but subsequent reviews (e.g., EFSA, 2012) found insufficient evidence for this conversion .

Table 1: Comparative Properties of this compound and Pulegone

| Property | This compound | Pulegone |

|---|---|---|

| CAS Number | 17882-43-8 | 89-82-7 |

| Boiling Point | 95°C | 224°C |

| Key Metabolic Pathway | Menthol biosynthesis | Menthofuran production |

| Genotoxicity Concern | Low (pending data) | High |

| Prevalence in Mentha | 2–8% | 7–45% |

Menthofuran

Limonene and Other Monoterpenes

- Functional Comparison: Limonene, a monoterpene hydrocarbon, often coexists with this compound in essential oils (e.g., Litsea cubeba). Unlike this compound, limonene lacks a ketone group, reducing reactivity and toxicity .

- Antioxidant Activity : this compound demonstrates moderate antioxidant capacity, inhibiting lipid peroxidation and nitric oxide formation in vitro, comparable to trolox . This contrasts with limonene, which has weaker antioxidant effects .

Biological Activity

(-)-Isopulegone, a monoterpene ketone found in various essential oils, particularly from the mint family, exhibits a range of biological activities that have garnered attention in pharmacological and toxicological research. This article explores its biological properties, including its potential therapeutic effects, toxicity profiles, and metabolic pathways.

Chemical Structure and Metabolism

This compound (CHO) is structurally related to pulegone, differing by the position of a double bond. It is rapidly absorbed and metabolized in vivo. The primary metabolic pathway involves reduction to isopulegol and oxidation to form 9-hydroxyisopulegone. The major metabolite in liver microsomes is 9-hydroxyisopulegone, which can further cyclize to menthofuran, a compound associated with hepatotoxicity .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens:

- Antifungal Activity : this compound has shown promising antifungal properties against Fusarium sporotrichioides, with minimum inhibitory concentration (MIC) values reported at 500 µg/mL .

- Antibacterial Activity : It has also been evaluated for antibacterial efficacy against several bacterial strains, contributing to its potential use in food preservation and medicinal applications.

Antioxidant Effects

This compound exhibits antioxidant properties, which may help mitigate oxidative stress-related damage. Its ability to scavenge free radicals has been documented in several studies, suggesting a protective role against cellular damage .

Anti-inflammatory and Analgesic Effects

Preclinical studies have suggested that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation. Its analgesic properties have been explored in animal models, showing potential for pain management .

Toxicity Profile

Despite its beneficial properties, this compound's safety profile warrants careful consideration:

- Hepatotoxicity : Compared to its structural analog pulegone, this compound is less hepatotoxic; however, both compounds can lead to liver damage through their metabolites . The NOEL (No Observed Effect Level) for this compound was determined to be above 0.44 mg/kg body weight per day based on chronic exposure studies .

- Acute Toxicity : In acute toxicity studies involving rodents, the median lethal dose (LD50) for isopulegol (a metabolite of isopulegone) was found to be approximately 936 mg/kg body weight . Symptoms of toxicity included respiratory distress and neurological signs.

Case Studies and Research Findings

Several case studies highlight the effects of this compound in both clinical and experimental settings:

- Case Study on Hepatotoxicity : A study involving BALB/c mice showed that pre-treatment with CYP inhibitors reduced serum markers of liver damage after administration of pulegone, indicating that metabolic activation plays a crucial role in hepatotoxicity linked to isopulegone derivatives .

- Human Maximization Test : In human trials assessing skin sensitization potential, no adverse reactions were observed when isopulegol was applied under occlusion following sodium lauryl sulfate pretreatment . This suggests a low risk for dermal sensitization.

Summary of Biological Activities

Q & A

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for this compound toxicity studies?

- Example Adaptation :

- Population : Rat hepatocytes (primary vs. immortalized).

- Intervention : this compound at 0.1–100 µM.

- Comparison : Vehicle control and (+)-isopulegone.

- Outcome : Mitochondrial membrane potential (ΔΨm) via JC-1 staining.

This ensures measurable, comparable endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.